Dimercaprol was synthesized in 1940 by Sir Rudolph Albert Peters and his team at the University of Oxford. It is classified as a dithiol due to the presence of two sulfhydryl (-SH) groups that are crucial for its chelation properties. The compound has gained FDA approval for treating various types of heavy metal poisoning and is listed among essential medications due to its effectiveness in acute scenarios .
The synthesis of dimercaprol involves several methods, with one notable process being the hydrogenation of hydroxypropylene trisulfide. This method was patented by W. J. Peppel and F. K. Signaigo in 1946. The stereospecific synthesis was later detailed by A. K. M. Anisuzzaman and L. N. Owen in 1967, emphasizing the importance of maintaining the correct stereochemistry during production .
Dimercaprol undergoes several chemical reactions primarily involving its thiol groups:
The mechanism by which dimercaprol operates involves competing with toxic heavy metals for binding sites on sulfhydryl-containing enzymes. Heavy metals like arsenic bind to these sites, inhibiting enzyme function and disrupting metabolic pathways. Dimercaprol's sulfhydryl groups effectively displace these metals from their binding sites, allowing for their excretion via urine.
Dimercaprol appears as a viscous oily liquid with a pungent odor reminiscent of mercaptans. Its physical properties include:
Property | Value |
---|---|
Density | 1.239 g/cm³ |
Boiling Point | 393 °C at 2 kPa |
Solubility | Soluble in water (8.7 g/100 g) |
Toxicity | LD50 (intramuscular in rats) 86.7 mg/kg |
Dimercaprol has several significant applications in medicine:
Recent studies have also suggested potential applications against snake venom toxins due to its ability to antagonize metalloproteinases involved in venom toxicity .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4